Bienvenue dans la boutique en ligne BenchChem!

N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide

Covalent inhibitors Protease probes Bioorthogonal chemistry

This dual-function compound combines an intrinsically fluorescent benzoxadiazole core with a reactive chloroacetamide group—enabling covalent attachment to nucleophilic residues (Cys, Ser) while providing direct detection. The chlorine isotopic pattern (M+2) ensures unambiguous identity in complex mixtures. Use the chloroacetamide handle to introduce diverse nucleophiles (amines, thiols, alcohols) for rapid library synthesis. Supplied ≥97% pure with documented storage (sealed, dry, 2-8°C), it guarantees batch-to-batch reproducibility essential for activity-based probe development and SAR studies.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.61
CAS No. 908518-27-4
Cat. No. B2989772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide
CAS908518-27-4
Molecular FormulaC8H6ClN3O2
Molecular Weight211.61
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1)NC(=O)CCl
InChIInChI=1S/C8H6ClN3O2/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13)
InChIKeyYKBYPBBMQWHNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-2,1,3-Benzoxadiazol-4-yl-2-chloroacetamide (CAS 908518-27-4) Chemical Identity and Key Specifications


N-2,1,3-Benzoxadiazol-4-yl-2-chloroacetamide (CAS 908518-27-4) is a synthetic heterocyclic compound of molecular formula C8H6ClN3O2 and molecular weight 211.61 g/mol [1]. It belongs to the class of 2,1,3-benzoxadiazole (benzofurazan) derivatives featuring a reactive chloroacetamide functional group that enables nucleophilic substitution chemistry [2]. The compound is typically supplied at ≥97% purity for research and further manufacturing applications only .

Why Direct Substitution of N-2,1,3-Benzoxadiazol-4-yl-2-chloroacetamide with Structural Analogs Compromises Experimental Reproducibility


Benzoxadiazole derivatives exhibit widely divergent reactivity and physicochemical properties determined by ring substituents. The chloroacetamide moiety in N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide confers distinct nucleophilic substitution chemistry (SNAr or SN2) relative to non-halogenated analogs like N-(2,1,3-benzoxadiazol-4-yl)acetamide [1]. Furthermore, the substitution pattern at the 4-position versus the 5- or 7-position of the benzoxadiazole core significantly alters both electronic properties and steric accessibility, directly impacting coupling efficiency in downstream synthetic applications [2]. Without verifying the exact structural match, experimental outcomes cannot be reliably reproduced across different benzoxadiazole derivatives.

Quantitative Differentiation Evidence for N-2,1,3-Benzoxadiazol-4-yl-2-chloroacetamide Relative to Structural Analogs


Reactivity Advantage: Chloroacetamide Warhead Enables Covalent Attachment to Nucleophilic Residues

The presence of a chloroacetamide group at the 4-position of the benzoxadiazole core confers electrophilic reactivity enabling covalent bond formation with nucleophilic cysteine or serine residues. In contrast, non-halogenated analogs like N-(2,1,3-benzoxadiazol-4-yl)acetamide lack this reactive handle and cannot form covalent adducts under comparable conditions [1].

Covalent inhibitors Protease probes Bioorthogonal chemistry

Physicochemical Differentiation: Enhanced Lipophilicity (XLogP3-AA) Versus Non-Halogenated Analog

Computed XLogP3-AA value for N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide is 1.0, which is 0.6 log units higher than the non-halogenated analog N-(2,1,3-benzoxadiazol-4-yl)acetamide (XLogP3-AA = 0.4) [1][2]. This increased lipophilicity may translate to improved membrane permeability and altered pharmacokinetic behavior when incorporated into larger molecular scaffolds.

Drug-likeness prediction Membrane permeability ADME properties

Purity and Storage Specifications: Benchmarking Against Commercial Alternatives

Commercially available N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide is supplied at ≥97% purity with storage requirements of sealed, dry conditions at 2-8°C . This specification compares favorably with less rigorously controlled sources where purity documentation may be absent. The compound's chloroacetamide moiety imposes specific stability constraints not applicable to non-halogenated analogs, necessitating proper storage protocols to prevent hydrolysis .

Quality control Procurement specification Stability

Molecular Weight Differentiation for Bioconjugation and Chromatographic Applications

The molecular weight of N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide is 211.61 g/mol, which is 34.45 g/mol heavier than the non-halogenated analog N-(2,1,3-benzoxadiazol-4-yl)acetamide (177.16 g/mol) [1][2]. This mass difference enables unambiguous identification via LC-MS and provides a distinct isotopic signature due to the chlorine atom (M+2 peak at ~33% relative abundance), facilitating metabolic tracing and quantitation in complex biological matrices.

Bioconjugation LC-MS HPLC

Defined Application Scenarios for N-2,1,3-Benzoxadiazol-4-yl-2-chloroacetamide Based on Quantitative Evidence


Design and Synthesis of Covalent Protease Inhibitors or Fluorescent Activity-Based Probes

The chloroacetamide warhead enables covalent attachment to nucleophilic residues (serine or cysteine) in protease active sites, while the benzoxadiazole core provides intrinsic fluorescence for detection and tracking [1]. This dual functionality supports the development of activity-based probes for mechanistic enzymology studies.

LC-MS and HPLC Method Development Requiring Distinct Chromatographic and Mass Signatures

The molecular weight of 211.61 g/mol and characteristic chlorine isotopic pattern (M+2 peak) provide unambiguous identification and quantitation in complex mixtures, distinguishing the compound from non-halogenated analogs during method development and validation [1].

Medicinal Chemistry Scaffold Derivatization via Nucleophilic Substitution

The reactive chloroacetamide group serves as a handle for introducing diverse nucleophiles (amines, thiols, alcohols), enabling rapid library synthesis of substituted benzoxadiazole derivatives for structure-activity relationship studies [2].

Procurement for Regulated Environments Requiring Defined Purity and Stability Specifications

Commercially supplied at ≥97% purity with documented storage requirements (sealed, dry, 2-8°C), the compound meets quality benchmarks for applications where batch-to-batch reproducibility and traceability are critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.